molecular formula C19H16ClFN2O3S B11161737 N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11161737
M. Wt: 406.9 g/mol
InChI Key: CVFWQXIUHJGSDA-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative. Its structure comprises a 1,3-thiazole core substituted with a 4-methyl group, a 2-(2-fluorophenyl) moiety, and a carboxamide group linked to a 5-chloro-2,4-dimethoxyphenyl ring. Thiazole carboxamides are frequently explored for therapeutic applications due to their tunable electronic and steric properties, which influence binding affinity and metabolic stability.

Properties

Molecular Formula

C19H16ClFN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H16ClFN2O3S/c1-10-17(27-19(22-10)11-6-4-5-7-13(11)21)18(24)23-14-8-12(20)15(25-2)9-16(14)26-3/h4-9H,1-3H3,(H,23,24)

InChI Key

CVFWQXIUHJGSDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3OC)OC)Cl

Origin of Product

United States

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-fluorophenyl isocyanate under controlled conditions. The general reaction scheme includes:

  • Starting Materials : 5-chloro-2,4-dimethoxyaniline and 2-fluorophenyl isocyanate.
  • Reaction Conditions : Conducted in solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C.
  • Purification : The product is isolated through filtration and purified by recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The following table summarizes the IC50 values for various compounds in this series:

CompoundIC50 (µM)Cancer Cell Line
4c10.74A549 (Lung)
4b24.34MCF7 (Breast)
4a28.65HCT116 (Colon)
Erlotinib6.12Standard

The compound showed significant potency compared to standard drugs, indicating its potential as a therapeutic agent .

The mechanism of action involves binding to the EGFR kinase domain, leading to inhibition of downstream signaling pathways that promote cancer cell proliferation. Molecular docking studies have shown strong interactions between the compound and the EGFR binding site, further supporting its role as a potent inhibitor .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated notable anti-inflammatory effects. The protein albumin denaturation inhibition assay revealed that it can inhibit protein denaturation significantly, with percentages ranging from 62.08% to 84.94% compared to the standard drug diclofenac sodium (84.57% inhibition) . This suggests that the compound may also have applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that substituents on the phenyl ring significantly influence biological activity. Compounds substituted with electron-withdrawing groups exhibited enhanced inhibitory activity against both EGFR and inflammatory responses. For instance, compounds with chloro and fluoro substitutions showed improved potency compared to those without such modifications .

Case Studies

  • EGFR Inhibition : A study evaluated various thiazole derivatives for their ability to inhibit EGFR kinase activity. Among them, this compound displayed promising results with an IC50 value significantly lower than many known inhibitors .
  • Cytotoxicity Evaluation : The compound was tested against multiple cancer cell lines using the MTT assay method. Results indicated that it effectively reduces cell viability in A549, MCF7, and HCT116 cells, showcasing its potential as an anticancer drug candidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole Carboxamides

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Thiazole Substituents Carboxamide Substituents Key Notes References
Target Compound C19H16ClFN2O3S* 406.86* 4-methyl, 2-(2-fluorophenyl) N-(5-chloro-2,4-dimethoxyphenyl) Inferred structure; no direct activity data
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide (Y040-5482) C19H17FN2O3S 372.42 4-methyl, 2-(2-fluorophenyl) N-(3,5-dimethoxyphenyl) Screening compound with methoxy positional isomerism
2-(2-fluoro-6-methoxyphenyl)-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide (Y040-5513) C19H17FN2O3S 372.42 4-methyl, 2-(2-fluoro-6-methoxyphenyl) N-(4-methoxyphenyl) Fluoro and methoxy positional differences
2-chloro-N-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide C13H12ClN2OS 284.76 4-methyl, 2-chloro N-(2,4-dimethylphenyl) Simpler substituents; no reported bioactivity
N-(5-chloro-2,4-dimethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide (Z62738072) C19H15ClFNO4 375.78 N/A (furan core) N-(5-chloro-2,4-dimethoxyphenyl) Furan analog; heterocycle variation

*Molecular formula and weight inferred from structural analysis.

Key Observations:

Substituent Positioning :

  • The target compound’s 5-chloro-2,4-dimethoxyphenyl group distinguishes it from Y040-5482 (3,5-dimethoxyphenyl) and Y040-5513 (4-methoxyphenyl). Chlorine at the 5-position may enhance lipophilicity compared to methoxy groups .
  • The 2-(2-fluorophenyl) group on the thiazole is conserved in Y040-5482 but replaced with 2-chloro in CAS 724431-14-5, suggesting halogen choice impacts electronic properties .

Synthetic Methods :

  • Analogous compounds (e.g., nitrothiophene carboxamides in ) are synthesized via HATU-mediated coupling, followed by purification via column chromatography . This aligns with general methods for carboxamide derivatives.

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